Spectroscopic Data for (R)-Piperazine-2-carbonitrile: An In-depth Technical Guide
Spectroscopic Data for (R)-Piperazine-2-carbonitrile: An In-depth Technical Guide
Abstract
(R)-Piperazine-2-carbonitrile is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in numerous bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for structural elucidation, purity assessment, and quality control in research and manufacturing settings. This technical guide provides a comprehensive analysis of the expected spectroscopic data for (R)-Piperazine-2-carbonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific enantiomer, this document presents a detailed, predicted analysis grounded in established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols for its acquisition.
Introduction to (R)-Piperazine-2-carbonitrile and its Spectroscopic Characterization
Piperazine and its derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of drugs across various therapeutic areas, including antivirals, antibacterials, and anticancer agents.[1] The introduction of a nitrile group and a chiral center at the 2-position, as in (R)-Piperazine-2-carbonitrile, imparts unique chemical properties and biological activities. Accurate structural confirmation and stereochemical integrity are paramount, necessitating the use of a suite of spectroscopic techniques.
This guide delves into the three primary spectroscopic methods for the characterization of small organic molecules:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of each hydrogen and carbon atom.
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
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Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular formula and structural fragments.
The subsequent sections will provide a detailed, predictive analysis of the expected spectra for (R)-Piperazine-2-carbonitrile, rooted in the extensive literature on piperazine derivatives.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-Piperazine-2-carbonitrile, both ¹H and ¹³C NMR will provide a unique fingerprint of its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (R)-Piperazine-2-carbonitrile is expected to exhibit distinct signals for the protons on the piperazine ring and the N-H protons. The chemical shifts are influenced by the neighboring nitrogen atoms and the electron-withdrawing nitrile group. Due to the chiral center at C2, the protons on the ring are diastereotopic and are expected to show complex splitting patterns. Furthermore, piperazine rings can undergo chair-chair interconversion, which can lead to broadened signals or distinct signals for axial and equatorial protons, depending on the rate of conversion at the analysis temperature.[3]
Table 1: Predicted ¹H NMR Data for (R)-Piperazine-2-carbonitrile (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 3.5 - 3.7 | Doublet of Doublets (dd) | 4-6, 8-10 |
| H-3 (axial) | 2.8 - 3.0 | Doublet of Triplets (dt) | 12-14, 3-5 |
| H-3 (equatorial) | 3.1 - 3.3 | Doublet of Multiplets (dm) | 12-14 |
| H-5 (axial) | 2.7 - 2.9 | Doublet of Triplets (dt) | 12-14, 3-5 |
| H-5 (equatorial) | 3.0 - 3.2 | Doublet of Multiplets (dm) | 12-14 |
| H-6 (axial) | 2.8 - 3.0 | Doublet of Triplets (dt) | 12-14, 3-5 |
| H-6 (equatorial) | 3.1 - 3.3 | Doublet of Multiplets (dm) | 12-14 |
| N1-H, N4-H | 1.5 - 3.0 | Broad Singlet (br s) | - |
Causality behind Predictions: The proton at C2 (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent nitrile group. The remaining methylene protons on the piperazine ring will likely appear as complex multiplets in the 2.7-3.3 ppm range, a region typical for piperazine derivatives.[1][2] The broadness of the N-H signals is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or the solvent.[6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon will have a characteristic chemical shift in the downfield region.
Table 2: Predicted ¹³C NMR Data for (R)-Piperazine-2-carbonitrile (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 45 - 55 |
| C-3 | 40 - 50 |
| C-5 | 40 - 50 |
| C-6 | 40 - 50 |
| C≡N | 115 - 125 |
Causality behind Predictions: The nitrile carbon (C≡N) is expected to appear around 115-125 ppm, which is a characteristic range for this functional group.[7] The piperazine ring carbons are anticipated to resonate in the 40-55 ppm region, consistent with data for other piperazine-containing compounds.[1][8] The carbon bearing the nitrile group (C-2) may be shifted slightly downfield compared to the other ring carbons.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-Piperazine-2-carbonitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.[6]
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans (typically 1024-4096) compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
NMR Experimental Workflow
Caption: Workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.
Predicted IR Spectrum
The IR spectrum of (R)-Piperazine-2-carbonitrile will be characterized by absorption bands corresponding to the N-H and C-H bonds of the piperazine ring, and the C≡N bond of the nitrile group.
Table 3: Predicted IR Absorption Bands for (R)-Piperazine-2-carbonitrile
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2850 | Medium to Strong |
| C≡N Stretch (nitrile) | 2260 - 2240 | Medium, Sharp |
| N-H Bend (secondary amine) | 1650 - 1550 | Medium |
| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium |
Causality behind Predictions: The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp peak in the 3350-3310 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. A key diagnostic peak will be the sharp, medium-intensity absorption for the nitrile C≡N stretch, typically found between 2260 and 2240 cm⁻¹ for saturated nitriles.[9] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the C-N stretch.[9]
Experimental Protocol for IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid (R)-Piperazine-2-carbonitrile sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks.
-
IR Spectroscopy Experimental Workflow
Caption: Workflow for ATR-IR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
The molecular formula of (R)-Piperazine-2-carbonitrile is C₅H₉N₃, which gives a monoisotopic mass of 111.08 Da.[10] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Table 4: Predicted Key Ions in the Mass Spectrum of (R)-Piperazine-2-carbonitrile
| m/z | Predicted Ion | Notes |
| 111 | [M]⁺˙ | Molecular ion |
| 84 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |
| 82 | [M - CH₂NH]⁺˙ | Alpha-cleavage |
| 56 | [C₃H₆N]⁺ | Ring fragmentation |
| 42 | [C₂H₄N]⁺ | Ring fragmentation |
Causality behind Predictions: The mass spectrum, likely obtained using electron ionization (EI), will show a molecular ion peak at m/z 111. A common fragmentation pathway for piperazine derivatives is the cleavage of the ring.[11] Alpha-cleavage adjacent to the nitrogen atoms is also a characteristic fragmentation pattern for amines, leading to the loss of radicals. For this specific molecule, the loss of hydrogen cyanide (HCN) from the molecular ion is a plausible fragmentation pathway due to the presence of the nitrile group.
Experimental Protocol for MS Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like (R)-Piperazine-2-carbonitrile.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
-
GC Separation:
-
Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250 °C).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program will be used to separate the analyte from any impurities. For example, hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: Set the mass scan range to cover the expected m/z values (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to (R)-Piperazine-2-carbonitrile in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and interpret the fragmentation pattern.
-
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
This technical guide provides a detailed, predictive overview of the essential spectroscopic data for the characterization of (R)-Piperazine-2-carbonitrile. By leveraging established principles and data from analogous structures, we have outlined the expected features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a robust framework for the acquisition of high-quality data. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate, interpret, and validate the spectroscopic characteristics of this important chiral building block in their drug discovery and development endeavors.
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